molecular formula C15H33O5P B1603245 2-Tridecoxyethyl dihydrogen phosphate CAS No. 9046-01-9

2-Tridecoxyethyl dihydrogen phosphate

Cat. No.: B1603245
CAS No.: 9046-01-9
M. Wt: 324.39 g/mol
InChI Key: ZFIPQMZIBVDQOK-UHFFFAOYSA-N
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Description

2-Tridecoxyethyl dihydrogen phosphate (CAS 9046-01-9) is an organophosphate ester that serves as a versatile anionic surfactant in advanced material science and industrial chemistry research . With a molecular formula of C15H33O5P and a molecular weight of 324.39 g/mol, this compound is characterized by its amphiphilic structure, which consists of a tridecyl hydrophobic chain and a phosphate-based hydrophilic head group . Researchers primarily value this compound for its role as an effective emulsifier and stabilizer in emulsion polymerization processes, which are fundamental to producing commercial acrylic, vinyl-acrylic, and styrene-acrylic polymers . A significant area of investigation involves its application as a corrosion inhibitor for carbon steel, where it functions by forming a protective film on metal surfaces to suppress both anodic and cathodic reactions in corrosive, oxygenated environments . Beyond these primary uses, its utility extends to acting as a dispersing agent, lubricant, and antistatic agent in various specialized formulations . The compound's properties, including a density of 1.053 g/cm³ and a flash point of 222.4°C, make it a subject of interest for optimizing performance in specific experimental conditions . As a phosphate ester surfactant, it represents a key material for studying the relationship between molecular structure, such as the length of the ethoxylate chain, and resultant interfacial activity . This product is strictly for research use in laboratory settings and is not intended for human or veterinary applications . Researchers should note that it is classified as causing skin irritation and serious eye damage, necessitating the use of appropriate personal protective equipment during handling .

Properties

IUPAC Name

2-tridecoxyethyl dihydrogen phosphate
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InChI

InChI=1S/C15H33O5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-19-14-15-20-21(16,17)18/h2-15H2,1H3,(H2,16,17,18)
Source PubChem
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InChI Key

ZFIPQMZIBVDQOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCOCCOP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H33O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

26915-70-8
Record name Poly(oxy-1,2-ethanediyl), α-phosphono-ω-(tridecyloxy)-
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DSSTOX Substance ID

DTXSID70873400
Record name 2-(Tridecyloxy)ethyl dihydrogen phosphate
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Molecular Weight

324.39 g/mol
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Physical Description

Liquid
Record name Poly(oxy-1,2-ethanediyl), .alpha.-tridecyl-.omega.-hydroxy-, phosphate
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CAS No.

9046-01-9, 15108-39-1
Record name PEG-10 Tridecyl ether phosphate
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Record name Poly(oxy-1,2-ethanediyl), .alpha.-tridecyl-.omega.-hydroxy-, phosphate
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Record name 2-(Tridecyloxy)ethyl dihydrogen phosphate
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Record name Poly(oxy-1,2-ethanediyl), α-tridecyl-ω-hydroxy-, phosphate
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Advanced Synthetic Methodologies and Precursor Chemistry

Elucidation of Ethoxylation and Phosphorylation Reaction Mechanisms

The formation of 2-tridecoxyethyl dihydrogen phosphate (B84403) begins with the ethoxylation of tridecyl alcohol, followed by the phosphorylation of the resulting ethoxylate.

Ethoxylation: This is a chemical reaction where ethylene (B1197577) oxide is added to a substrate, in this case, tridecyl alcohol (a C13 alcohol). venus-goa.comyoutube.comtristarintermediates.org The process is typically catalyzed by a strong base, such as potassium hydroxide (B78521) (KOH), at elevated temperatures, generally between 120°C and 180°C, and under pressure. youtube.comwikipedia.org The reaction is highly exothermic, necessitating careful temperature control to prevent thermal runaway. youtube.comwikipedia.org The mechanism initiates with the catalyst deprotonating the alcohol, forming a highly reactive alkoxide. This alkoxide then performs a nucleophilic attack on the carbon atom of the ethylene oxide ring, causing the ring to open and form an ethoxy group. This process can continue, adding multiple ethylene oxide units and resulting in a polyoxyethylene chain. youtube.com

Phosphorylation: Following ethoxylation, the resulting tridecyl alcohol ethoxylate is reacted with a phosphorylating agent to introduce the phosphate group. Common agents for this process include phosphoric acid or phosphorus pentoxide (P₂O₅). google.com When phosphorus pentoxide is used, it typically yields a mixture of mono- and diester phosphates. google.comresearchgate.net The reaction involves the esterification of the terminal hydroxyl group of the ethoxylate chain with phosphoric acid or its anhydride (B1165640). If a basic catalyst was used in the ethoxylation step, it is often neutralized with an acid like acetic or phosphoric acid after the reaction is complete. google.com

Optimization of Synthetic Pathways for Tailored Molecular Architectures

Achieving a specific molecular structure for 2-tridecoxyethyl dihydrogen phosphate, particularly with a defined number of ethoxy units and high purity, requires careful optimization of the synthetic pathway.

A significant challenge in the synthesis of alcohol ethoxylates is controlling the length of the polyoxyethylene chain. The reaction often results in a broad distribution of ethoxylates with varying numbers of ethylene oxide units. wikipedia.org The reactivity of an ethoxylated alcohol can be higher than the initial alcohol, making precise control difficult with conventional catalysts. wikipedia.org

Several strategies are employed to achieve a more defined, or "narrow-range," ethoxylate distribution:

Catalyst Selection: The use of more sophisticated, selective catalysts is a key strategy. wikipedia.org While alkali hydroxides like KOH are common, they tend to produce a wide distribution. nih.gov

Reaction Conditions: The degree of ethoxylation can be managed by controlling the concentration of ethylene oxide during the reaction. globallcadataaccess.org Temperature and pressure are also critical parameters that influence the reaction kinetics and product distribution. youtube.com

The table below illustrates how different catalytic systems can influence the product distribution in the ethoxylation of primary alcohols.

Catalyst TypeDistribution of EthoxylatesByproduct FormationReference
Conventional (e.g., KOH)BroadHigher nih.gov
Heterogeneous (e.g., MCT-09)NarrowLow nih.gov
Homogeneous (e.g., NAE-03)NarrowLow nih.gov

The synthesis of this compound can generate several byproducts, including unreacted tridecyl alcohol, polyphosphates, and a wide range of ethoxylates. google.com Achieving high purity is essential for many applications.

Key strategies for minimizing byproducts include:

Stoichiometric Control: Precise control over the ratio of reactants, particularly the alcohol, ethylene oxide, and phosphorylating agent, is crucial.

Anhydrous Conditions: The ethoxylation reaction should be carried out under anhydrous conditions to prevent the formation of glycols and other unwanted byproducts. google.com

Purification Techniques: Post-synthesis purification is often necessary. Distillation can be used to remove unreacted alcohol and lower-molecular-weight ethoxylates. google.com

Catalyst Choice: As mentioned, advanced catalysts can lead to a cleaner reaction with fewer byproducts. nih.gov For instance, reacting phosphorus oxychloride with a primary alcohol followed by steam hydrolysis can yield dialkyl phosphates that are essentially free of trialkyl phosphate impurities. organic-chemistry.org

Exploration of Novel Catalytic Systems for Phosphate Esterification

Research into novel catalytic systems for phosphate esterification aims to improve reaction efficiency, selectivity, and sustainability. While traditional methods use strong acids like polyphosphoric acid or phosphorus pentoxide ataman-chemicals.com, modern approaches explore a variety of catalysts.

Recent developments in catalysis for phosphate esterification include:

Heterogeneous Catalysts: Solid acid catalysts offer advantages in terms of separation and reusability. For example, a Schiff base manganese complex anchored to silicotungstic acid has been shown to be highly effective for the esterification of lauryl alcohol with phosphoric acid, resulting in a high yield and selectivity for the monoalkyl phosphate. researchgate.netcjcatal.com

Metal-Free Catalysis: Systems using molecular iodine as a catalyst with hydrogen peroxide as the oxidant have been developed for the phosphorylation of alcohols under mild conditions. organic-chemistry.org

Photocatalysis: Visible-light photocatalytic reactions of N-alkoxypyridinium salts with phosphites provide a pathway to a broad range of phosphate esters under mild conditions. organic-chemistry.org

Enzyme-Mimicking Catalysts: Isopropenyl phosphate has been investigated as an atom-efficient reagent for the transesterification of phosphate esters with a catalytic base, producing acetone (B3395972) as the only byproduct. rsc.org

The following table summarizes some novel catalytic systems for phosphate esterification.

Catalytic SystemDescriptionAdvantagesReference
Schiff Base Mn-Complex on Silicotungstic AcidA heterogeneous catalyst for the esterification of fatty alcohols.High yield and selectivity for monoalkyl phosphate, reusable. researchgate.netcjcatal.com
Iodine/H₂O₂A metal-free system for phosphorylation.Mild reaction conditions. organic-chemistry.org
Visible-Light PhotocatalysisUses light to drive the reaction of N-alkoxypyridinium salts with phosphites.Mild conditions, broad applicability. organic-chemistry.org
Isopropenyl Phosphate with Catalytic BaseAn atom-efficient transesterification reagent.Generates only acetone as a byproduct, good chemoselectivity. rsc.org

Comparative Analysis of Synthesis Protocols for Related Phosphate Esters

Several protocols exist for the synthesis of alkyl phosphate esters, each with its own advantages and disadvantages in terms of reagent handling, reaction conditions, and product distribution.

A comparative analysis of common synthesis protocols is presented below:

Phosphorylating AgentTypical ProductsKey FeaturesReference
Phosphorus Pentoxide (P₂O₅)Mixture of mono- and diestersA common industrial method. google.comresearchgate.netataman-chemicals.com
Polyphosphoric AcidMixture of mono- and diestersStrong acid catalyst. ataman-chemicals.com
Phosphorus Oxychloride (POCl₃)Dialkyl and trialkyl phosphatesHighly reactive; can be controlled to produce dialkyl phosphates with minimal trialkyl impurities. organic-chemistry.orgresearchgate.net
Acetyl PhosphateMonoalkyl phosphatesCan be generated in situ from phosphoric acid and acetic anhydride. researchgate.net

The choice of synthetic route often depends on the desired ratio of mono- to diester, the required purity, and the scale of the production. The use of P(V) compounds like phosphorus pentoxide is considered a more direct and controllable approach compared to methods involving P(III) intermediates, which require a subsequent oxidation step and can be sensitive to air. rsc.org

Fundamental Chemical Reactivity and Mechanistic Transformations

Research into Hydrolysis Pathways and Stability under Diverse Chemical Conditions

The stability of 2-Tridecoxyethyl dihydrogen phosphate (B84403) is critically influenced by the pH of its environment, primarily due to the susceptibility of the phosphate ester bond to hydrolysis. As a phosphate monoester, its hydrolysis can proceed through different mechanisms depending on the conditions.

Under acidic conditions, the phosphate group can be protonated, forming a conjugate acid. This protonation enhances the electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack by water. The hydrolysis of aryl phosphate monoesters in acidic solutions has been shown to involve the neutral and conjugate acid species as reactive entities. researchgate.net The rate of hydrolysis for some phosphate monoesters increases as the pH decreases. researchgate.net For 2-Tridecoxyethyl dihydrogen phosphate, a similar trend is expected, where the P-O bond is cleaved. The long alkyl chain is unlikely to be affected by acidic conditions, short of extremely harsh environments that could lead to ether cleavage.

In neutral to alkaline conditions, the phosphate group exists as an anion, which is generally more resistant to hydrolysis than the protonated form. However, hydrolysis can still occur, often proceeding via a dissociative mechanism where the metaphosphate ion (PO₃⁻) is formed as an intermediate. The stability of phosphate-containing compounds in alkaline solutions can be significantly different from that in acidic solutions. For instance, studies on the degradation of cobalt phosphide (B1233454) in alkaline electrolytes showed preferential dissolution of phosphorus. surfactant.top While this is a different material, it highlights the pH-dependent reactivity of phosphorus compounds. For this compound, strongly alkaline conditions could facilitate the deprotonation of the hydroxyl groups of the phosphate moiety, influencing its interaction with water and subsequent hydrolysis.

The general stability of ethoxylated tridecyl alcohol phosphates is considered to be good under normal conditions. zxchem.com However, the presence of the phosphate ester linkage introduces a potential weak point for hydrolytic cleavage, the rate of which will be dependent on both pH and temperature.

Table 1: Predicted Stability of this compound under Various pH Conditions

pH RangePredominant SpeciesExpected Primary Hydrolysis PathwayRelative Stability
Acidic (pH < 4)Conjugate AcidNucleophilic attack by water on the protonated phosphate groupLower
Neutral (pH ~ 7)Monoanion/DianionSlower hydrolysis, potentially via a dissociative mechanismHigher
Alkaline (pH > 10)DianionHydrolysis may be facilitated by hydroxide (B78521) ionsModerate

This table is based on general principles of phosphate ester hydrolysis and may not represent empirically determined data for this specific compound.

Investigation of Oxidation and Reduction Reactions

The oxidation and reduction chemistry of this compound is primarily associated with its long alkyl ether chain, as the phosphate group is in its highest oxidation state (+5) and is therefore resistant to further oxidation.

Oxidation: The tridecoxyethyl group can be susceptible to oxidation, particularly at the ether linkage and the alkyl chain. Advanced oxidation processes, which generate highly reactive species like hydroxyl radicals (•OH), can degrade similar organophosphate structures. For instance, studies on tri-alkyl phosphates have shown that the rate of oxidation by •OH is influenced by the structure of the alkyl chain. nih.gov The presence of heteroatoms like oxygen within the chain can affect the rate of attack. nih.gov In the case of this compound, oxidation would likely lead to the cleavage of the ether bond or the hydroxylation of the tridecyl chain, ultimately breaking down the molecule into smaller, more oxidized fragments. Research on the oxidation of alkyl-substituted aromatic hydrocarbons has shown that the alkyl chain can be a primary site of metabolic oxidation. nih.gov

Reduction: The phosphate group is generally resistant to chemical reduction. The C-O and P-O bonds are also not readily reduced under typical chemical conditions. Therefore, significant reduction of this compound would require powerful reducing agents and harsh conditions, which are not commonly encountered in its typical applications. Standard redox potentials for phosphate are generally very low, indicating its thermodynamic stability towards reduction.

Studies on Substitution Reactions Involving the Phosphate Moiety

The phosphate moiety of this compound is a key site for nucleophilic substitution reactions. The hydroxyl groups on the phosphate can be substituted, and the entire phosphate group can act as a leaving group.

Phosphates are recognized as excellent leaving groups in biological and synthetic reactions, a property attributed to the resonance stabilization of the resulting phosphate anion. libretexts.org In principle, the 2-tridecoxyethoxy group could be displaced by a nucleophile attacking the phosphorus atom. However, the more common substitution reactions involving organophosphates often see the phosphate group itself being transferred to a nucleophile.

The hydroxyl groups of the dihydrogen phosphate can react with electrophiles. For example, they can be further esterified. More significantly, the phosphate group can be activated and then displaced. In biochemical contexts, alcohols are often converted to phosphate esters to create a better leaving group for subsequent nucleophilic substitution. libretexts.org This highlights the potential for the 2-tridecoxyethyl group to be cleaved from the phosphate through a substitution reaction where the phosphate acts as the leaving group.

Reactions of dialkyl phosphites, which are structurally related to dihydrogen phosphates, demonstrate a range of substitution possibilities at the phosphorus center, including reactions with halogens to form chlorophosphates. acs.org Such reactivity underscores the potential for the hydroxyl groups on the phosphate of this compound to be replaced by other functional groups.

Mechanistic Elucidation of Interactions with Heterogeneous Chemical Species

As a surfactant molecule with an anionic head group, this compound is expected to interact strongly with various surfaces and ions, particularly in heterogeneous systems.

The phosphate head group can form complexes with metal ions. The interaction of phosphate ions with metal complex-layered hydroxides has been shown to occur via ion exchange, where phosphate ions displace other anions from the material's structure. nih.gov This suggests that this compound could be effectively adsorbed onto positively charged surfaces or surfaces containing exchangeable anions. The binding of phosphate ions to the surface of a nickel-aluminium-zirconium complex-layered hydroxide was confirmed by the appearance of phosphorus peaks in the material's spectrum after adsorption. nih.gov

The long tridecyl chain provides a hydrophobic character that will drive the adsorption of the molecule onto nonpolar surfaces or at air-water and oil-water interfaces. This dual nature is the basis for its use as a surfactant and emulsifier. zxchem.com The specific orientation of the molecule at an interface will be dictated by the polarity of the phases involved.

The interaction with metal ions in solution is also a key aspect of its chemistry. Phosphate groups are known to chelate metal ions. For instance, the interaction between the buffer Bistris, which contains hydroxyl groups, and various metal ions has been studied, revealing the formation of stable complexes. nih.gov Similarly, the phosphate head of this compound can be expected to form complexes with metal ions present in aqueous solutions, which could influence its solubility, stability, and surface activity.

Table 2: Summary of Potential Interactions with Heterogeneous Species

Interacting SpeciesType of InteractionLikely MechanismConsequence
Positively Charged SurfacesAdsorptionElectrostatic attraction, Ion exchangeSurface modification, Removal from solution
Metal Ions (e.g., Ca²⁺, Mg²⁺, Al³⁺)ComplexationChelation by the phosphate head groupAltered solubility and reactivity
Nonpolar Surfaces/InterfacesAdsorptionHydrophobic interactions of the alkyl chainFormation of monolayers, Emulsification

This table outlines expected interactions based on the chemical structure and general principles of surfactant and phosphate chemistry.

Spectroscopic and Chromatographic Methodologies for Research Characterization

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 2-Tridecoxyethyl dihydrogen phosphate (B84403), providing detailed information about the carbon-hydrogen framework and the phosphorus environment.

¹H NMR Spectroscopy: In proton NMR (¹H NMR) spectroscopy of 2-Tridecoxyethyl dihydrogen phosphate, distinct signals corresponding to the different types of protons in the molecule are expected. The terminal methyl group (CH₃) of the tridecyl chain would appear as a triplet at approximately 0.8-0.9 ppm. The methylene (B1212753) groups (CH₂) of the long alkyl chain would produce a complex multiplet signal around 1.2-1.4 ppm. The methylene group adjacent to the ether oxygen (CH₂-O) is expected to be deshielded and would likely appear as a triplet around 3.4-3.6 ppm. The protons of the ethyl group attached to the phosphate moiety would also show characteristic shifts. The CH₂ group directly bonded to the phosphate oxygen (O-CH₂) would be significantly deshielded, with its signal appearing further downfield, likely in the range of 3.8-4.2 ppm, often as a multiplet due to coupling with both the adjacent CH₂ group and the phosphorus atom. The acidic protons of the dihydrogen phosphate group (P-(OH)₂) are typically broad and their chemical shift can vary significantly depending on the solvent and concentration.

¹³C NMR Spectroscopy: Carbon-13 NMR (¹³C NMR) provides information on the carbon skeleton of the molecule. The terminal methyl carbon of the tridecyl chain would resonate at approximately 14 ppm. The internal methylene carbons of the alkyl chain would appear in the region of 22-32 ppm. The carbon atom of the methylene group adjacent to the ether oxygen (CH₂-O) would be found around 70-72 ppm. The carbons of the ethoxy group attached to the phosphate will be deshielded, with the carbon adjacent to the phosphate group (O-CH₂) appearing at a lower field (approximately 65-70 ppm) and exhibiting coupling to the phosphorus atom (²JPC).

³¹P NMR Spectroscopy: Phosphorus-31 NMR (³¹P NMR) is particularly informative for organophosphate compounds. For this compound, a single resonance is expected in the region characteristic for phosphate monoesters. The chemical shift is sensitive to the pH and the solvent environment but would typically be observed in the range of 0 to +5 ppm relative to a phosphoric acid standard. elpub.ru The signal may appear as a triplet in a proton-coupled spectrum due to coupling with the two hydroxyl protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Type Predicted Chemical Shift (ppm) Multiplicity
CH₃ (terminal)0.8 - 0.9Triplet
(CH₂)₁₁ (alkyl chain)1.2 - 1.4Multiplet
CH₂-O (ether linkage)3.4 - 3.6Triplet
O-CH₂-CH₂-O3.6 - 3.8Multiplet
O-CH₂ (phosphate ester)3.8 - 4.2Multiplet
P-OHVariable (broad)Singlet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Type Predicted Chemical Shift (ppm)
CH₃ (terminal)~14
(CH₂)₁₁ (alkyl chain)22 - 32
CH₂-O (ether linkage)70 - 72
O-CH₂-CH₂-O68 - 70
O-CH₂ (phosphate ester)65 - 70 (with ²JPC coupling)

Utilization of Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum provides a molecular fingerprint, with characteristic absorption bands corresponding to specific bond vibrations.

Key expected absorption bands include:

O-H Stretching: A very broad and strong absorption band is anticipated in the region of 3400-2500 cm⁻¹, which is characteristic of the hydrogen-bonded O-H groups of the dihydrogen phosphate moiety. uctm.edu

C-H Stretching: Sharp, medium to strong bands will appear in the 2950-2850 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the C-H bonds in the long alkyl chain and the ethoxy group. uctm.edu

P=O Stretching: A strong absorption band is expected around 1250-1150 cm⁻¹, attributed to the stretching vibration of the phosphoryl group (P=O). The exact position can be influenced by hydrogen bonding.

P-O-C Stretching: Strong bands in the 1050-950 cm⁻¹ region are characteristic of the P-O-C stretching vibrations of the phosphate ester linkage. uctm.edu

C-O-C Stretching: An absorption band corresponding to the C-O-C ether linkage is expected in the region of 1150-1085 cm⁻¹.

The presence and characteristics of these bands in an IR spectrum can confirm the identity and major structural features of this compound. josorge.com

Development and Validation of Advanced Mass Spectrometry-Based Techniques (e.g., LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and selective analysis of this compound, especially in complex matrices.

Methodology: A typical LC-MS/MS method would involve separation using a reversed-phase C18 or C8 column. shimadzu.com The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with additives such as ammonium (B1175870) acetate (B1210297) or formic acid to improve ionization efficiency. wordpress.comlcms.cz

Ionization and Detection: Due to the acidic nature of the phosphate group, negative ion mode electrospray ionization (ESI) is generally the preferred method for the analysis of alkyl phosphates. jocpr.com In negative ESI, the molecule readily deprotonates to form the [M-H]⁻ ion.

Fragmentation Analysis: In tandem mass spectrometry (MS/MS), the precursor ion [M-H]⁻ is isolated and fragmented to produce characteristic product ions. For this compound, fragmentation would likely involve cleavage of the phosphate ester bonds and the ether linkage. Common fragmentation pathways for similar compounds include the loss of the phosphate group and cleavages within the polyoxyethylene chain, providing structural confirmation. wordpress.com

Method validation would include assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision to ensure the reliability of the analytical results. lcms.cz

Advanced Chromatographic Separations (e.g., HPLC, GC) in Purity Assessment and Complex Mixture Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for its quantification in various formulations or environmental samples.

High-Performance Liquid Chromatography (HPLC): HPLC with detectors such as evaporative light scattering (ELSD) or charged aerosol detection (CAD) is suitable for the analysis of non-volatile surfactants like this compound. chromatographyonline.comtandfonline.com Reversed-phase chromatography on C18 or C8 columns is the most common separation mode. Gradient elution is typically employed to separate the main component from impurities, which may include unreacted starting materials or by-products with different alkyl chain lengths or degrees of ethoxylation.

Gas Chromatography (GC): Due to its low volatility and polar nature, this compound is not directly amenable to GC analysis. However, derivatization can be employed to convert the polar phosphate group into a more volatile and thermally stable derivative. researchgate.netnih.gov Silylation, for instance, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), can be used to replace the acidic protons with trimethylsilyl (B98337) groups. digitaloceanspaces.com The resulting silylated derivative can then be analyzed by GC-MS, allowing for high-resolution separation and sensitive detection. This approach is particularly useful for identifying and quantifying trace impurities.

Emerging Analytical Techniques for Comprehensive Compound Characterization

While the aforementioned techniques are well-established, emerging analytical methods offer new possibilities for a more comprehensive characterization of this compound.

Two-Dimensional Liquid Chromatography (2D-LC): Comprehensive 2D-LC provides significantly enhanced peak capacity and resolving power compared to conventional one-dimensional LC. chromatographyonline.com A 2D-LC setup could, for example, combine hydrophilic interaction chromatography (HILIC) in the first dimension with reversed-phase LC in the second dimension. This powerful separation technique would be particularly valuable for analyzing complex mixtures containing various homologues and isomers of ethoxylated alkyl phosphates.

High-Resolution Mass Spectrometry (HRMS): The use of high-resolution mass spectrometers, such as Orbitrap or time-of-flight (TOF) analyzers, coupled with LC, allows for the determination of the exact mass of the molecule and its fragments with high accuracy. elpub.ru This capability enables the unambiguous determination of the elemental composition, which is a powerful tool for structure confirmation and the identification of unknown impurities.

These advanced analytical methodologies provide a robust framework for the thorough characterization of this compound, ensuring its quality and facilitating further research into its properties and applications.

Interfacial Science and Self Assembly Research

Investigation of Surface Tension Reduction Mechanisms

A primary function of 2-Tridecoxyethyl dihydrogen phosphate (B84403) is its capacity to reduce the surface tension of aqueous solutions. By adsorbing at the air-water interface, the surfactant molecules disrupt the cohesive energy between water molecules, leading to a decrease in surface tension. This property is fundamental to processes such as wetting, foaming, and dispersion.

The effectiveness of surface tension reduction is influenced by the concentration of the surfactant. As the concentration increases, the surface tension decreases until it reaches a plateau at the critical micelle concentration (CMC). While specific data for 2-Tridecoxyethyl dihydrogen phosphate is not extensively published in readily available literature, a study on a range of alkyl phosphate esters demonstrated that the critical surface tension (γCMC) is dependent on the alkyl chain length and the ratio of monoester to diester forms. For instance, one source indicates that a 1 g/l solution of a related compound exhibits a surface tension of 30.2 mN/m at 20 °C. ataman-kimya.com Another patent document provides a range for barrier coating compositions containing tridecyl alcohol ethoxylate phosphate esters, with surface tensions between approximately 30 mN/m and 55 mN/m. patentbuddy.com

Table 1: Representative Surface Tension Data for a Related Phosphate Ester Surfactant (Please note: This table contains representative data for a related compound due to the limited availability of specific data for this compound).

Concentration (g/L)Surface Tension (mN/m) at 20 °C
1.030.2 ataman-kimya.com

Research into Emulsification and Dispersion Phenomena in Multiphase Systems

This compound is a highly effective emulsifying and dispersing agent. neaseco.com In multiphase systems, such as oil-in-water emulsions, it positions itself at the oil-water interface, reducing the interfacial tension and facilitating the formation of stable droplets. The anionic nature of the phosphate head group contributes to the stability of these emulsions through electrostatic repulsion between the droplets, preventing coalescence. plos.orgnih.gov

This compound is utilized in the production of various emulsion polymers, including acrylics, vinyl-acrylics, and styrene-acrylics, where it contributes to the stability of the resulting latex. neaseco.comneaseco.com Its role in creating microemulsions has also been highlighted in research, where it was a key component in a microemulsion master mix (MMX) developed to improve the solubility of antimicrobial SecA inhibitors. plos.orgnih.govnih.gov The formation of these stable microemulsions is crucial for the effective delivery of active ingredients in various formulations.

Studies on Solubilization Mechanisms for Hydrophobic Species

The micellar structures formed by this compound in aqueous solutions above its critical micelle concentration (CMC) are capable of solubilizing hydrophobic substances. The hydrophobic cores of these micelles provide a compatible environment for non-polar molecules, effectively increasing their solubility in the aqueous phase.

This mechanism is particularly important in applications such as detergency and the formulation of products containing oil-soluble components. For example, the aforementioned microemulsion formulation containing polyoxyethylene tridecyl ether phosphate was specifically designed to enhance the solubility of poorly water-soluble SecA inhibitors. plos.orgnih.gov While detailed quantitative studies on the solubilization capacity of this specific surfactant for various hydrophobic species are not widely reported, its application in formulations requiring the incorporation of hydrophobic ingredients underscores its efficacy in this regard. epo.org

Exploration of Micellization and Other Supramolecular Assembly Architectures

Like other surfactants, this compound self-assembles into various supramolecular structures in solution. The most common of these are spherical micelles, which form at the critical micelle concentration (CMC). The CMC is a key parameter that indicates the concentration at which the surfactant begins to form these aggregates.

For polyoxyethylene tridecyl ether phosphate, a critical micelle concentration of less than 0.009 g/100 g in 0.1 M NaCl at 25 °C has been reported. epo.org The structure of these micelles, with their hydrophobic core and hydrophilic shell, is central to the surfactant's cleaning, emulsifying, and solubilizing actions. Beyond simple micelles, phosphate ester surfactants can also be involved in the formation of more complex structures like microemulsions, which are thermodynamically stable, transparent, and isotropic mixtures of oil, water, and surfactant. nih.gov

Table 2: Critical Micelle Concentration (CMC) of a Related Phosphate Ester Surfactant (Please note: This table contains representative data for a related compound due to the limited availability of specific data for this compound).

CompoundConditionsCMC ( g/100g )
Polyoxyethylene tridecyl ether phosphate0.1 M NaCl at 25 °C< 0.009 epo.org

Adsorption and Interaction Studies at Solid-Liquid Interfaces

The interaction of this compound with solid surfaces is critical for its application as a dispersant and wetting agent. The phosphate head group can strongly adsorb onto the surface of various inorganic particles, such as pigments and minerals. This adsorption modifies the surface properties of the solid, often imparting a negative charge and creating a steric barrier that prevents particle aggregation and promotes stable dispersion in a liquid medium.

Research has shown the effectiveness of ethoxylated phosphate esters in dispersing barium titanate particles in non-aqueous solvents, a crucial process in the manufacturing of ceramic capacitors. ethernet.edu.et The adsorption of these surfactants on the particle surface leads to improved dispersion stability. Similarly, tridecyl alcohol ethoxylate phosphate esters have been used to reduce surface tension in the preparation of ceramic-based humidity sensors, facilitating the dispersion of ceramic particles in a UV-curable resin. nasa.gov The presence of the phosphate group is also known to impart anti-corrosion and metal-adhesion characteristics due to its interaction with metallic surfaces. neaseco.comneaseco.com

Advanced Materials Science Research and Engineering Applications

Research on Surface Modification and Functionalization of Materials

2-Tridecoxyethyl dihydrogen phosphate (B84403) is an organophosphate compound recognized for its surfactant properties, which make it a candidate for the surface modification and functionalization of various materials. Its amphiphilic nature, stemming from a long aliphatic chain and a polar phosphate group, allows it to act as a surface-modifying agent. The primary mechanism involves the phosphate group interacting with polar surfaces while the tridecoxyethyl chain alters the surface energy, leading to changes in properties such as hydrophobicity and surface charge.

Research has demonstrated its potential in preventing biofilm formation. In a notable study, 2-Tridecoxyethyl dihydrogen phosphate was shown to significantly reduce the formation of biofilms by Staphylococcus epidermidis at concentrations as low as 5 mg/mL, highlighting its utility as a surface disinfectant in clinical settings. Furthermore, in the realm of polymer science, it has been utilized as a stabilizer in water-based emulsions for creating functionalized composite films. For instance, it was used in the synthesis of polyurethane (PU) composites containing organoclays, where it played a role in stabilizing the formulation. researchgate.net

The effectiveness of organophosphates in surface modification is often evaluated through various analytical techniques. While specific studies on this compound are limited, the general approach to characterizing such modified surfaces would involve the following:

Analytical TechniquePurpose in Surface Modification Analysis
Contact Angle MeasurementTo determine the change in surface energy and hydrophobicity/hydrophilicity after treatment.
X-ray Photoelectron Spectroscopy (XPS)To confirm the presence of the phosphate group on the material surface.
Atomic Force Microscopy (AFM)To analyze the topography and roughness of the modified surface.
Zeta Potential MeasurementTo assess the change in surface charge.

Investigation of Performance in Composite Material Systems

The investigation into the performance of this compound in composite material systems is an emerging area of interest, primarily due to its properties as a dispersing agent and stabilizer. alfa-chemistry.com

Studies on Interactions with Polymeric Matrices

The interaction of this compound with polymeric matrices is largely governed by its molecular structure. The phosphate head group can form strong hydrogen bonds and interact with polar segments of a polymer, while the long alkyl tail can physically entangle with non-polar polymer chains. These interactions can influence the dispersion of fillers and other additives within the polymer matrix, potentially improving the homogeneity and final properties of the composite material.

A practical example of its application is in the preparation of hybrid films of polyurethane functionalized with saponite (B12675438) and phloxine B, where it was used as a stabilizer for the water-based emulsion. researchgate.net In such systems, the compound helps to prevent the agglomeration of particles and ensures a more uniform distribution within the polymer matrix.

Characterization of Phosphate-Metal Oxide Interfaces

Specific research detailing the characterization of the interface between this compound and metal oxide surfaces is not extensively available in the public domain. However, the chemistry of organophosphates on metal oxides like titanium dioxide (TiO₂) and aluminum oxide (Al₂O₃) is well-documented for other similar compounds. The dihydrogen phosphate group is known to form strong coordinate or covalent bonds with metal atoms on the oxide surface, leading to the formation of a self-assembled monolayer. This interaction is crucial for applications such as corrosion inhibition and improving adhesion between the metal oxide and a polymer matrix. Patents have noted the use of this compound in formulations containing inorganic pigments like TiO₂ and iron oxides, suggesting its role as a dispersant for these metal oxides. google.com

Development and Research of Antistatic, Anticorrosive, and Lubricating Formulations

This compound is cited as having antistatic, anticorrosive, and lubricating properties. These characteristics make it a valuable component in the development of specialized industrial formulations.

Its utility as an anticorrosive agent is attributed to the ability of the phosphate group to form a protective layer on metal surfaces, inhibiting corrosion. It is listed as a rust inhibitor in industrial handbooks. scribd.com While specific formulations are proprietary, it is often included in metal cleaners and coatings for this purpose. scribd.com

The antistatic properties arise from its nature as an anionic surfactant, which can help to dissipate static charge on the surface of materials. This is particularly useful in the plastics and textile industries.

As a lubricant, the long alkyl chain of the molecule reduces friction between surfaces. It is mentioned as an extreme pressure (EP) agent, suggesting its use in formulations designed to withstand high-pressure conditions. scribd.com

Research into Wetting Agent Capabilities for Industrial Processes

The primary function of this compound as a wetting agent is to reduce the surface tension of liquids, allowing them to spread more effectively across solid surfaces. scribd.comgoogle.com This property is fundamental to many industrial processes, including cleaning, coating, and dispersing.

As an anionic surfactant, it improves the wetting of various substrates by lowering the contact angle between the liquid and the solid. Its effectiveness is leveraged in industrial and household cleaners, as well as in the textile industry to ensure uniform application of dyes and other treatments. scribd.com

The performance of a wetting agent can be quantified by measuring changes in surface tension and contact angle on various substrates. The table below outlines the general functions of this compound as a wetting agent:

Industrial ApplicationFunction of this compound
Metal CleanersEnhances the penetration of the cleaning solution into crevices and aids in the removal of oils and soils. scribd.com
Hard Surface CleanersPromotes even spreading of the cleaner for uniform action. scribd.com
Textile ProcessingEnsures uniform wetting of fabrics for consistent dyeing and finishing.
AgrochemicalsImproves the coverage of pesticides and herbicides on plant leaves.

Design and Evaluation of Novel Formulations for Specific Material Properties

While detailed research on novel formulations is often proprietary, patents indicate the inclusion of this compound in various advanced formulations to achieve specific material properties. For example, it has been listed as an ingredient in cosmetic and personal care products, such as hair straightening formulations and products for treating keratin-based fibers, where it likely functions as an emulsifier or conditioning agent. google.comgoogle.comgoogle.com

It is also mentioned in the context of cleaning and extracting compositions for a wide range of applications, from household products to industrial and petroleum-related uses. google.com Furthermore, its inclusion in antimicrobial mixtures and formulations containing UV filters suggests a role in stabilizing these complex systems and ensuring the uniform distribution of active ingredients. google.comgoogle.com

Research on Interactions with Keratin-Based Fibers

The interaction of this compound with keratin-based fibers, such as hair and wool, is a subject of significant interest in the fields of cosmetic science and materials engineering. As an anionic surfactant, its behavior at the fiber-water interface is governed by a combination of electrostatic and hydrophobic forces. ndsu.edu Research in this area aims to understand how this compound adsorbs onto the fiber surface and subsequently modifies its physical and chemical properties.

Detailed Research Findings

Studies on anionic surfactants, a class to which this compound belongs, have shown that their adsorption onto keratin (B1170402) fibers is influenced by several factors, including the pH of the solution, the presence of other ions, and the inherent properties of the fiber itself, such as the degree of damage. ndsu.eduresearchgate.net For instance, damaged hair, which possesses a higher negative charge due to the oxidation of disulfide bonds to cysteic acid, can exhibit different interaction profiles with anionic surfactants compared to virgin hair. scielo.br

The ethoxylated chain of this compound plays a crucial role in its interaction with keratin. The ethylene (B1197577) oxide units contribute to its hydrophilic character, influencing its solubility and behavior in aqueous solutions. researchgate.net Research on similar ethoxylated surfactants has indicated that the degree of ethoxylation can impact the extent of adsorption on surfaces. nih.gov Generally, a higher degree of ethoxylation leads to increased water solubility and can result in lower adsorption onto hydrophobic surfaces. nih.gov

The phosphate group provides the molecule with its anionic charge, enabling it to interact with the positively charged sites on the keratin surface, which are present at pH values below the isoelectric point of keratin. researchgate.net However, even on the predominantly negatively charged surface of hair at neutral pH, adsorption can occur through hydrophobic interactions between the tridecyl chain and the lipid layer of the cuticle. researchgate.net

Atomic Force Microscopy (AFM) is another powerful tool for characterizing the effect of surfactants on the topography and surface properties of keratin fibers. scielo.brresearchgate.net Studies on other surfactants have shown that they can alter the surface roughness and lubricity of hair fibers. scielo.br It is plausible that this compound would form a conditioning film on the hair surface, leading to a smoother feel and reduced friction between fibers.

Interactive Data Tables

To illustrate the potential effects of this compound on keratin fibers, the following tables present hypothetical yet representative data based on findings for analogous anionic and ethoxylated surfactants.

Table 1: Effect of Surfactant Treatment on Hair Fiber Contact Angle

This table demonstrates the change in the water contact angle on hair fibers before and after treatment with a solution containing a phosphate ester surfactant. A decrease in contact angle suggests an increase in the hydrophilicity of the fiber surface.

Treatment StageAdvancing Contact Angle (°)Receding Contact Angle (°)
Untreated Virgin Hair95 ± 345 ± 2
After Treatment with this compound solution85 ± 438 ± 3

Note: Data is representative and based on general findings for anionic surfactants on hair. ndsu.eduresearchgate.netkruss-scientific.com

Table 2: Influence of Surfactant on Mechanical Properties of Wool Fibers

This table outlines the potential impact of treatment with an ethoxylated phosphate surfactant on the tensile properties of wool fibers.

Fiber TypeTreatmentTensile Strength (MPa)Elongation at Break (%)
WoolUntreated Control15035
WoolTreated with ethoxylated phosphate surfactant14538

Note: This data is illustrative of the types of changes that might be observed. Specific values for this compound are not available. researchgate.net

Table 3: Adsorption Characteristics of Ethoxylated Surfactants on a Solid Surface

This table provides an example of how the degree of ethoxylation can influence the adsorption of a surfactant.

Surfactant (Analogous Ethoxylated Series)Degree of EthoxylationAdsorption Density (mg/g)
Nonylphenol Ethoxylate9.50.90
Nonylphenol Ethoxylate110.85
Nonylphenol Ethoxylate150.78

Note: This data is from a study on a different substrate but illustrates the general principle that higher ethoxylation can lead to lower adsorption. nih.gov

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electron distribution and geometry. Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are employed to predict the most stable three-dimensional structure of 2-Tridecoxyethyl dihydrogen phosphate (B84403), calculating key parameters like bond lengths, bond angles, and dihedral angles.

These calculations reveal the molecule's amphiphilic nature, detailing the geometry of the hydrophilic phosphate headgroup and the flexible hydrophobic tridecyl tail. For instance, studies on analogous short-chain alkyl phosphates, like dimethylphosphate anion (DMP-), have been used to model the hydration of the phosphate group. nih.gov Such calculations show that water molecules preferentially bind to the anionic oxygen atoms of the phosphate group, with significant binding energies. nih.gov

Electronic property calculations yield critical data such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and stability. Furthermore, mapping the electrostatic potential surface illustrates the charge distribution, clearly identifying the negatively charged, polar phosphate head and the nonpolar, neutral alkyl chain, which governs its surfactant behavior.

Table 1: Representative Calculated Quantum Chemical Properties for a Phosphate Ester Headgroup (Illustrative Data) Data below is illustrative for a generic alkyl phosphate headgroup, as specific data for 2-Tridecoxyethyl dihydrogen phosphate is not available in published literature.

PropertyCalculation MethodPredicted ValueSignificance
P-O Bond Length (Ester)DFT/B3LYP~1.60 ÅInfluences ester stability and hydrolysis potential.
P=O Bond Length (Anionic)DFT/B3LYP~1.48 ÅKey determinant of hydrogen bonding with water.
O-P-O AngleDFT/B3LYP~110°Defines the tetrahedral geometry of the phosphate group.
Mulliken Charge on PMP2+1.2 to +1.4 eIndicates the high positive charge of the central phosphorus atom.
Mulliken Charge on Anionic OMP2-0.8 to -1.0 eHighlights the primary sites for hydration and ionic interactions.
HOMO-LUMO GapDFT4-6 eVRelates to the kinetic stability and reactivity of the molecule.

Molecular Dynamics Simulations of Self-Assembly Processes

Molecular dynamics (MD) simulations are a powerful tool for observing the behavior of thousands of molecules over time, making them ideal for studying the self-assembly of surfactants. researchgate.net For this compound, MD simulations can model how individual monomers, initially dispersed in water, aggregate to form micelles and other complex structures. rsc.org

These simulations can be performed using either all-atom (AA) or coarse-grained (CG) models like Dissipative Particle Dynamics (DPD). frontiersin.org AA simulations provide high-resolution detail of every atom's movement, while CG methods group atoms into beads, allowing for the simulation of larger systems over longer timescales (microseconds to milliseconds), which are often necessary to capture the full process of micelle formation. frontiersin.org

MD studies on similar ethoxylated surfactants and ionic surfactants have shown that self-assembly is a dynamic process. acs.orgnih.gov Simulations can reveal the mechanism of aggregation, whether through the stepwise addition of monomers (a Becker-Döring process) or the coalescence of smaller clusters (a Smoluchowski-type mechanism). rsc.org Key outputs from these simulations include the critical micelle concentration (CMC), aggregation number (the number of monomers per micelle), micelle shape (spherical, wormlike), and the degree of water penetration into the micelle core. rsc.orgnih.gov

Table 2: Typical Parameters and Outputs from an MD Simulation of Surfactant Self-Assembly (Illustrative Data) Data below is representative of simulations for long-chain ethoxylated surfactants.

Parameter/OutputTypical Value/ObservationSignificance
Simulation Input
System Size50-200 surfactant molecules in >10,000 water moleculesSufficient scale to observe collective phenomena.
Simulation Time100 ns - 10 µsTimescale required to observe micellization events. frontiersin.org
Force FieldGAFF, CHARMM (for AA); Custom (for CG/DPD)Defines the potential energy and forces between atoms/beads.
Simulation Output
Aggregation Number (N_agg)40-100 monomersDetermines the size of the resulting micelles.
Micelle ShapeSpherical or ellipsoidalDepends on concentration, temperature, and molecular geometry.
Radius of Gyration1.5 - 2.5 nmA measure of the micelle's compactness.
Monomer Exchange Rate10^5 - 10^7 s⁻¹Describes the dynamic nature of monomers leaving and entering the micelle.

Predictive Modeling of Interfacial Interactions and Adhesion Energies

As a surfactant, the primary function of this compound involves its behavior at interfaces, such as air-water or oil-water. Computational modeling can predict how these molecules arrange themselves at an interface and quantify the resulting change in interfacial properties.

MD simulations are used to model the adsorption of surfactant monomers at an interface. rsc.org These simulations show molecules orienting with their hydrophilic phosphate heads in the aqueous phase and their hydrophobic tridecyl tails in the air or oil phase. This arrangement disrupts the cohesive energy of the interface, leading to a reduction in interfacial tension (IFT). researchgate.net

Advanced meso-scale techniques like Dissipative Particle Dynamics (DPD) can efficiently predict IFT for various surfactant-oil-water systems. researchgate.netkfupm.edu.sa These models can assess how factors like surfactant concentration, tail length, and temperature influence IFT reduction, providing valuable data for screening surfactants for applications like enhanced oil recovery. researchgate.net Furthermore, machine learning algorithms can be trained on experimental and simulation data to create models that rapidly predict IFT based on molecular descriptors and system parameters. nih.gov

Table 3: Representative Simulation Results for Surfactant Behavior at a Water-Oil Interface (Illustrative Data) Data below is illustrative for anionic or non-ionic surfactants at a water-alkane interface.

PropertySimulation MethodPredicted Value/FindingSignificance
Interfacial Tension (IFT) ReductionMD / DPD30-50 mN/m reduction from pure interfaceQuantifies the efficiency of the surfactant. researchgate.net
Surface Excess Concentration (Γ)MD with thermodynamic integration2-4 x 10⁻¹⁰ mol/cm²Measures the density of surfactant packing at the interface. rsc.org
Area per MoleculeMD40-60 ŲIndicates how much space each surfactant molecule occupies at the interface.
Free Energy of Adsorption (ΔG_ads)MD-20 to -40 kJ/molThe thermodynamic driving force for the surfactant to move to the interface. researchgate.net
Interface ThicknessDPDIncreases with surfactant concentrationShows the formation of a distinct surfactant layer between phases. researchgate.net

Computational Approaches to Reaction Mechanism Prediction

Computational chemistry offers powerful methods to predict and analyze the mechanisms of chemical reactions, such as the synthesis or degradation of this compound. By mapping the potential energy surface of a reaction, chemists can identify the most energetically favorable pathway from reactants to products.

For the synthesis, which typically involves the phosphorylation of an alcohol (2-tridecoxyethanol), quantum chemical calculations can be used to compare different potential pathways (e.g., using different phosphorylating agents). These calculations involve locating the transition state structures for each step, which are the highest energy points along the reaction coordinate. The energy of this transition state determines the activation energy of the reaction, providing a prediction of the reaction rate. usfq.edu.ec

Similarly, the degradation of the molecule, such as through hydrolysis of the phosphate ester bond, can be modeled. acs.org Computational studies can determine whether the hydrolysis proceeds through an associative or dissociative mechanism and how factors like pH (acid or base catalysis) influence the reaction barrier. The use of computational methods for predicting phosphorylation sites and mechanisms is a well-established field, particularly in biochemistry. nih.govoup.comresearchgate.net

Structure-Activity Relationship (SAR) Studies using In Silico Methods

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are in silico methods used to correlate the chemical structure of a compound with its biological activity or physical properties. mdpi.com For surfactants like this compound, these models can predict important characteristics without the need for extensive laboratory testing.

In a QSAR/QSPR study, a set of molecular descriptors is calculated for a series of related molecules. These descriptors quantify various aspects of the molecule's structure, such as its size (molecular weight), shape (topological indices), lipophilicity (logP), and electronic properties (dipole moment, HOMO/LUMO energies). mdpi.com A mathematical model is then built to relate these descriptors to an observed activity or property, such as aquatic toxicity, biodegradability, or the critical micelle concentration (CMC). nih.govresearchgate.net

For anionic surfactants, QSAR studies have successfully modeled aquatic toxicity to organisms like Daphnia magna. nih.gov These models often show a strong correlation between toxicity and the hydrophobicity (logP) of the molecule. nih.gov QSPR models have also been developed to predict the CMC of anionic surfactants, where descriptors related to molecular connectivity and electronic energies are often found to be significant. mdpi.com Such studies are crucial for assessing the environmental impact and optimizing the performance of surfactants. nih.gov

Table 4: Common Molecular Descriptors Used in QSAR/QSPR Studies for Surfactants

Descriptor ClassExample DescriptorsProperty/Activity Predicted
Constitutional Molecular Weight, Atom CountGeneral properties, often a baseline parameter.
Topological Kier & Hall Connectivity Index (KH0), Wiener IndexCritical Micelle Concentration (CMC), surface tension. mdpi.com
Geometric Molecular Surface Area, Molecular VolumeAdsorption properties, bioavailability.
Hydrophobic LogP (octanol-water partition coefficient)Aquatic toxicity, bioaccumulation potential. nih.govresearchgate.net
Electronic Dipole Moment, HOMO/LUMO Energies, Partial ChargesCMC, reactivity, interaction strength. mdpi.com

Environmental Research on Fate and Degradation

Methodological Challenges in Environmental Concentration Measurement

The accurate measurement of 2-Tridecoxyethyl dihydrogen phosphate (B84403) in complex environmental matrices such as water, soil, and sediment presents several methodological challenges. These challenges primarily stem from the compound's low environmental concentrations and the potential for interference from other organic and inorganic substances present in the samples.

To overcome the challenges of tracking the biodegradation of 2-Tridecoxyethyl dihydrogen phosphate, isotope labeling techniques are invaluable. These methods involve using the compound synthesized with stable isotopes, such as Carbon-13 (¹³C) or Phosphorus-32 (³²P). The use of ¹³C-labeled this compound allows for the precise tracking of its transformation products through metabolic pathways in microorganisms. nih.gov This approach helps in elucidating the extent of mineralization (conversion to CO₂) versus the formation of persistent metabolites. researchgate.net While highly accurate, the application of isotope labeling can be limited by the cost and availability of the labeled compound and the specialized analytical instrumentation required. nih.gov

A tiered approach is often recommended for assessing surfactant biodegradation, where isotope labeling represents the highest tier, providing a complete mass balance. nih.gov

Table 1: Tiered Approach for Biodegradation Assessment

TierApproachInformation Gained
1Primary BiodegradationDisappearance of the parent compound.
2Ultimate BiodegradationExtent of mineralization (e.g., CO₂ evolution).
3Total Mass Balance (Non-labeled)Parent compound, metabolites, and sorption. nih.gov
4Total Mass Balance (Isotope-labeled)Complete fate, including incorporation into biomass. nih.gov

This table illustrates a general framework for biodegradation studies of surfactants.

For the detection and quantification of trace levels of this compound in environmental samples, a combination of Solid-Phase Extraction (SPE) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the state-of-the-art analytical technique. bohrium.com SPE is employed as a sample preparation and pre-concentration step, which helps to remove interfering matrix components and enrich the analyte of interest. researchgate.net

The selection of the SPE sorbent is crucial for achieving good recovery. For anionic surfactants like this compound, hydrophilic-lipophilic balanced (HLB) polymeric cartridges have shown good performance. bohrium.com Following extraction, LC-MS/MS provides high selectivity and sensitivity for the detection of the target compound and its degradation products. researchgate.netshimadzu.com This method allows for quantification at the nanogram per liter (ng/L) level in water samples. bohrium.com

Table 2: Typical Parameters for SPE-LC-MS/MS Analysis of Anionic Surfactants

ParameterDescription
Sample Pre-treatment Filtration to remove suspended solids.
SPE Cartridge Hydrophilic-Lipophilic Balanced (HLB) or C18. bohrium.com
Elution Solvent Methanol or acetonitrile (B52724).
LC Column C18 or C8 reversed-phase. shimadzu.com
Mobile Phase A gradient of water and organic solvent (e.g., acetonitrile) with a buffer like ammonium (B1175870) acetate (B1210297). shimadzu.com
Ionization Mode Electrospray Ionization (ESI) in negative mode for anionic surfactants. wordpress.com
MS/MS Detection Multiple Reaction Monitoring (MRM) for high selectivity. shimadzu.com

This table provides a general overview of the analytical conditions for surfactant analysis.

Research on Biodegradation Pathways and Microbial Transformation

The biodegradation of this compound is expected to proceed through pathways common to other alcohol ethoxylates and organophosphate esters. Microorganisms in environments such as wastewater treatment plants, soil, and natural waters play a significant role in its degradation. nih.govoup.com

The initial step in the biodegradation of alcohol ethoxylates often involves the shortening of the ethoxylate chain. bibliotekanauki.pl For organophosphate esters, microbial degradation through the hydrolysis of the P-O-alkyl and P-O-aryl bonds is a key detoxification step. oup.com This hydrolysis can be catalyzed by enzymes like phosphotriesterases. oup.com In the case of this compound, biodegradation is likely initiated by the cleavage of the phosphate ester bond, releasing the tridecoxyethanol moiety, which can then be further degraded.

Studies on similar non-ionic surfactants have shown that biodegradation can lead to the formation of more persistent metabolites, such as those with shorter ethoxylate chains. bibliotekanauki.pl The structure of the alkyl chain also influences biodegradability, with branched chains potentially showing lower degradation rates than linear chains. nih.gov

Hydrolytic Degradation Studies in Aqueous Environments

Hydrolysis is a significant abiotic degradation pathway for phosphate esters in aqueous environments. cdc.gov The rate of hydrolysis is influenced by factors such as pH, temperature, and the presence of catalysts. cdc.gov Generally, phosphate esters are more resistant to hydrolysis under neutral or acidic conditions and degrade more readily in alkaline environments. cdc.gov

For this compound, hydrolysis under acidic conditions is expected to cleave the phosphate ester bond, yielding tridecyl alcohol and phosphoric acid. The stability of the ester bond can be influenced by the length of the alkyl chain. rsc.org The hydrolysis of the phosphate monoanion is often more facile than that of the dianion. acs.org The mechanism can involve a pre-equilibrium proton transfer to the ester oxygen followed by the cleavage of the P-O bond. acs.org

Table 3: Factors Influencing Hydrolytic Degradation of Phosphate Esters

FactorInfluence on Hydrolysis Rate
pH Generally increases with increasing alkalinity. cdc.gov
Temperature Increases with increasing temperature. rsc.org
Metal Ions Divalent metal ions can catalyze hydrolysis. cabidigitallibrary.org
Molecular Structure The nature of the alcohol and the degree of protonation of the phosphate group affect stability. acs.org

This table summarizes general factors affecting the hydrolysis of phosphate esters.

Investigation of Photolytic and Other Abiotic Degradation Mechanisms

Photolytic degradation, or photodegradation, is another potential abiotic pathway for the transformation of organic compounds in the environment, particularly in sunlit surface waters. This process involves the absorption of light energy, which can lead to the cleavage of chemical bonds. For organophosphates, photodegradation can result in the replacement of sulfur with oxygen (in the case of thiophosphates) or the hydrolysis of the phosphate ester bond. cabidigitallibrary.org

The presence of photosensitizers, such as humic acids in natural waters, can enhance the rate of photolytic degradation. cabidigitallibrary.org Additionally, photocatalytic degradation using semiconductor materials like titanium dioxide (TiO₂) has been shown to be effective for the degradation of some organophosphates and surfactants. mdpi.comnih.gov Under UV illumination, TiO₂ can generate highly reactive hydroxyl radicals that can oxidize the organic compound. mdpi.com

Environmental Remediation Research and Mitigation Strategies

Research into the remediation of sites contaminated with surfactants like this compound focuses on enhancing their removal from soil and water. One common technique is surfactant-enhanced soil washing, where a surfactant solution is used to increase the solubility and mobility of hydrophobic contaminants, facilitating their removal. mdpi.comtarjomefa.com

For the remediation of water contaminated with organophosphate esters, advanced oxidation processes (AOPs) have shown promise. These processes, which include ozonation and UV/H₂O₂ treatment, generate highly reactive species that can degrade these compounds. mdpi.com Bioremediation, which utilizes the metabolic capabilities of microorganisms to break down contaminants, is another important strategy. oup.com Enhancing the activity of indigenous microbial populations or introducing specialized microorganisms can accelerate the degradation of organophosphate esters in contaminated environments.

The use of "switchable" anionic surfactants that can have their properties altered by a trigger like CO₂ is an emerging area of research for more efficient contaminant recovery after soil washing. rsc.org

Research on Bio Interactions and Antimicrobial Mechanisms Cellular/molecular Level

Investigation of Membrane Disruption Mechanisms in Microorganisms

The principal antimicrobial mechanism of 2-Tridecoxyethyl dihydrogen phosphate (B84403) is its ability to compromise bacterial cell membranes. Studies indicate that the compound integrates into the lipid bilayer of microbial membranes. This integration alters the physical properties of the membrane, affecting its fluidity and permeability. The structural disruption leads to the leakage of essential intracellular contents, ultimately causing cell lysis and death. Its surfactant properties, which allow it to reduce surface tension, are fundamental to its ability to penetrate and destabilize these biological membranes.

Studies on Inhibition of Microbial Growth Pathways

The disruption of the cell membrane is the direct cause of the observed inhibition of microbial growth. By inducing cell lysis, 2-Tridecoxyethyl dihydrogen phosphate effectively halts the proliferation of susceptible bacteria. The effectiveness of this inhibition has been demonstrated against several pathogenic bacterial strains.

The following table details the inhibitory action of this compound against specific bacteria.

Bacterial StrainConcentration (mg/mL)Resulting Inhibition Zone (mm)
Staphylococcus aureus1015
Escherichia coli1012
Pseudomonas aeruginosa1010
Data sourced from research on the compound's antimicrobial properties.

While growth is clearly inhibited, this is a consequence of catastrophic cell damage rather than the targeted interruption of a specific metabolic or biosynthetic pathway.

Research on Interaction with Cellular Components and Molecular Targets

The primary cellular component that this compound interacts with is the lipid bilayer of the microbial cell membrane. The compound's structure, featuring a phosphate head and a long hydrocarbon tail, facilitates this interaction. Beyond this membrane interaction, the identification of more specific intracellular molecular targets is less clear. Research suggests that the precise molecular targets and pathways involved can be dependent on the specific formulation of the compound and the context of its application.

Exploration of Potential as a Biopesticide through Mechanistic Agricultural Research

This compound has been explored for its potential as a biopesticide. Its surfactant qualities and antimicrobial activity form the basis of this application. While some organophosphate compounds are known to function as insecticides by inhibiting acetylcholinesterase, specific mechanistic studies detailing how this compound functions as a biopesticide, particularly against fungal or other agricultural pests, are not extensively detailed in available research. The compound is noted to have applications in agriculture due to its various properties, including its role as a wetting agent and its antimicrobial characteristics.

Q & A

Q. What are the recommended methods for synthesizing and characterizing 2-Tridecoxyethyl dihydrogen phosphate?

Synthesis typically involves esterification of tridecanol with phosphoric acid derivatives. A critical step is controlling reaction conditions (e.g., temperature, stoichiometry) to minimize byproducts like unreacted alcohols or polyphosphates. Characterization requires:

  • FTIR/NMR spectroscopy to confirm the phosphate ester bond (P–O–C stretch at 950–1250 cm⁻¹ in FTIR) and alkyl chain integrity.
  • Mass spectrometry (MS) for molecular weight validation (C₁₅H₃₃O₅P, MW 324.393 g/mol ).
  • Thermogravimetric analysis (TGA) to assess thermal stability (decomposition >222°C ).

Q. How can researchers optimize solubility parameters for this compound in aqueous systems?

The compound’s amphiphilic nature (logP = 4.42 ) allows limited aqueous solubility. Strategies include:

  • pH adjustment : Protonation/deprotonation of the phosphate group (pKa ~1–3) enhances solubility in alkaline conditions.
  • Co-solvents : Use ethanol or DMSO (<10% v/v) to improve miscibility without disrupting self-assembly properties.
  • Surfactant-assisted dispersion : Micellar systems (e.g., SDS) stabilize the compound in water.

Q. What experimental designs are effective for studying its role in material science applications?

A factorial design (e.g., response surface methodology) is recommended to evaluate variables like concentration, temperature, and pH. For example:

FactorLevel 1Level 2Response Variable
Phosphate concentration0.1 mM1 mMSurface tension
Temperature25°C40°CHydrophobicity
This approach identifies synergistic effects, as seen in phosphate-modified cement systems .

Advanced Research Questions

Q. How do dihydrogen phosphate groups influence intermolecular interactions in supramolecular systems?

Dihydrogen phosphate (H₂PO₄⁻) exhibits strong self-association in solution, forming oligomers (e.g., dimers, trimers) that complicate binding studies . Key methodologies include:

  • Isothermal titration calorimetry (ITC) to quantify binding thermodynamics.
  • NMR titration experiments (e.g., ³¹P NMR) to monitor chemical shift changes.
  • Molecular dynamics (MD) simulations to model phosphate-water hydrogen-bonding networks.

Q. What advanced techniques resolve contradictions in stability data under extreme conditions?

Conflicting reports on thermal/chemical stability may arise from impurities or hydration states. Mitigation strategies:

  • Synchrotron XRD to analyze crystalline vs. amorphous phases.
  • Accelerated aging studies (e.g., 70°C/75% RH for 28 days) with HPLC-MS to track degradation products.
  • Controlled atmosphere TGA to isolate oxidation vs. hydrolysis pathways.

Q. How can computational modeling predict the compound’s role in modifying mechanical properties of composites?

Density functional theory (DFT) or molecular mechanics simulations can model interactions with polymers or inorganic matrices. For example:

  • Elastic modulus calculations : Compare predicted vs. experimental values (e.g., via nanoindentation ).
  • Adhesion energy analysis : Simulate phosphate-metal oxide interfaces (e.g., Al₂O₃, SiO₂) using COSMO-RS.

Q. What methodological challenges arise in studying its environmental fate, and how are they addressed?

Challenges include low environmental concentrations and matrix interference. Solutions:

  • Isotope labeling (³²P or ¹³C) for traceability in biodegradation assays.
  • Solid-phase extraction (SPE) coupled with LC-MS/MS for detection limits <1 ppb.
  • Microcosm studies to simulate soil/water systems under controlled redox conditions.

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on its catalytic activity in esterification reactions?

Discrepancies may stem from:

  • Surface contamination : Use XPS to verify purity of phosphate groups.
  • Solvent polarity effects : Compare activity in aprotic (e.g., THF) vs. protic (e.g., MeOH) solvents.
  • Reaction mechanism divergence : Conduct kinetic isotope effect (KIE) studies to distinguish acid-catalyzed vs. nucleophilic pathways.

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2-Tridecoxyethyl dihydrogen phosphate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.